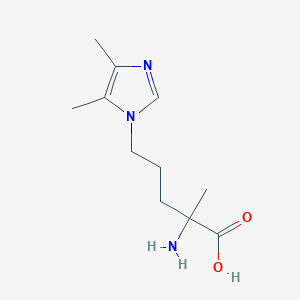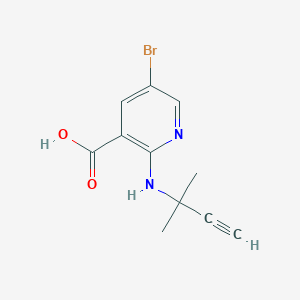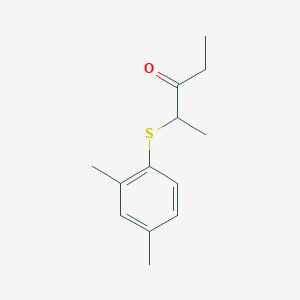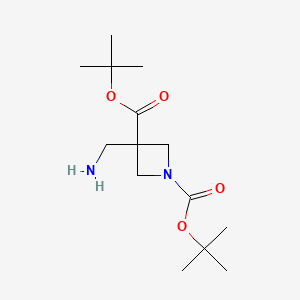
2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an amino acid backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Dimethylation: The imidazole ring is then dimethylated using methylating agents such as methyl iodide in the presence of a base.
Amino acid backbone attachment: The amino acid backbone is introduced through a series of coupling reactions, often using reagents like carbodiimides for peptide bond formation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the amino acid side chain.
Reduction: Reduction reactions may target the imidazole ring or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the dimethyl groups or the amino acid side chain.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Exploration of its pharmacological properties, such as potential anti-inflammatory or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring could play a crucial role in these interactions, potentially affecting various signaling pathways.
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of an amino acid backbone. This combination of features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
2-amino-5-(4,5-dimethylimidazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8-9(2)14(7-13-8)6-4-5-11(3,12)10(15)16/h7H,4-6,12H2,1-3H3,(H,15,16) |
InChIキー |
LLOXDBPSHUWGGC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C=N1)CCCC(C)(C(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)

![3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B13640026.png)
